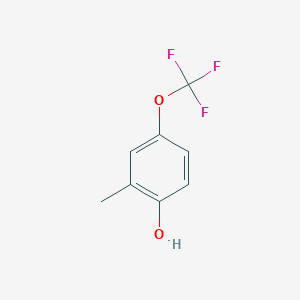

2-Methyl-4-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIXWHAIFDQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382579 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129676-67-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethoxy)phenol is a fluorinated aromatic organic compound. Its structure, featuring a phenol ring substituted with a methyl group and a trifluoromethoxy group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some properties have been experimentally determined or predicted in reliable sources, others are estimated using computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 129676-67-1 | [1] |

| Molecular Formula | C8H7F3O2 | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Melting Point | Predicted: 35.5 °C | Predicted |

| Boiling Point | Predicted: 206.2 °C at 760 mmHg | Predicted |

| Water Solubility | Predicted: 1.25 g/L at 25 °C | Predicted |

| pKa (acidic) | Predicted: 9.70 ± 0.18 | [1] |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 3.1 | Predicted |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method described here is the capillary melting point determination, a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady rate of 10-20 °C/min for a preliminary determination.

-

Observation: The approximate melting range is observed.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Siwoloboff Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a liquid, the Siwoloboff method provides an accurate determination.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in the heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary.

-

Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Water Solubility Determination (Flask Method - OECD 105)

Principle: The water solubility of a substance is its saturation concentration in water at a given temperature. The flask method is a straightforward approach for substances with solubilities above 10 mg/L.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or magnetic stirrer in a thermostated environment

-

Analytical balance

-

Centrifuge (if necessary)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Equilibration: An excess amount of this compound is added to a flask containing a known volume of distilled water.

-

Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The mixture is allowed to stand at the same temperature to allow for the separation of undissolved solid. If necessary, centrifugation can be used.

-

Sampling: A sample of the clear aqueous phase is carefully withdrawn.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

-

Replicate Analysis: The experiment is performed in at least triplicate.

LogP Determination (Shake-Flask Method - OECD 107)

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. LogP is the logarithm of this ratio.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Test Solution Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the octanol stock solution and a known volume of the water phase are combined in a separatory funnel or centrifuge tube. The volume ratio is adjusted based on the expected LogP.

-

Equilibration: The mixture is shaken for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Phase Separation: The phases are separated by allowing the mixture to stand or by centrifugation.

-

Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The experiment is repeated with different initial concentrations and phase volume ratios.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties as described in the protocols above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Water Solubility Determination.

Caption: Workflow for LogP Determination.

References

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8)

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The CAS number 77227-90-8 corresponds to 2-Methyl-4-(trifluoromethyl)phenol , not "2-Methyl-4-(trifluoromethoxy)phenol". This guide will focus on the properties and available data for the correct compound as identified by its CAS number.

Core Properties and Safety Data

2-Methyl-4-(trifluoromethyl)phenol is a substituted phenol derivative containing a methyl group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and potential biological activity of the molecule.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 77227-90-8 | N/A |

| Molecular Formula | C₈H₇F₃O | N/A |

| Molecular Weight | 176.14 g/mol | N/A |

| Appearance | White powder or liquid | [1] |

| Purity | Typically available at ≥95% or 99% | [1] |

| Storage | Sealed and preserved, often at -10 °C | [1] |

Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Signal Word: Danger

Experimental Protocols

General Synthesis Approach

A plausible synthetic route could involve the trifluoromethylation of 2-methylphenol or the methylation of 4-(trifluoromethyl)phenol. The former would require regioselective introduction of the CF₃ group, while the latter would involve ortho-selective methylation.

A general workflow for a potential synthesis is outlined below. This is a conceptual workflow and would require optimization.

Caption: Conceptual workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)phenol.

Analytical Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if liquid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Spectroscopic Data (Predicted and from Related Compounds)

While specific, published spectra for 2-Methyl-4-(trifluoromethyl)phenol are scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3 | d | H6 (aromatic) |

| ~7.1 | dd | H5 (aromatic) | |

| ~6.9 | d | H3 (aromatic) | |

| ~5.0 | s (broad) | OH | |

| ~2.2 | s | CH₃ | |

| ¹³C NMR | ~154 | s | C1 (C-OH) |

| ~128 (q) | s | C4 (C-CF₃) | |

| ~126 | s | C2 (C-CH₃) | |

| ~130 | d | C6 | |

| ~125 (q) | d | C5 | |

| ~116 | d | C3 | |

| ~124 (q) | s | CF₃ | |

| ~15 | q | CH₃ | |

| ¹⁹F NMR | ~ -62 | s | CF₃ |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1610, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch |

| ~1100-1200 | Strong | C-O stretch |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 176. Key fragments would likely correspond to the loss of H, CO, and CF₃.

Biological Activity and Signaling Pathways

There is currently a significant lack of published data on the specific biological activities, cytotoxicity, enzyme inhibition properties, or effects on cellular signaling pathways of 2-Methyl-4-(trifluoromethyl)phenol.

Research on structurally related compounds suggests potential areas for investigation. For instance, various substituted phenols are known to possess antioxidant, antimicrobial, and enzyme-inhibitory activities. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are often desirable in drug candidates.

A hypothetical workflow for the initial biological screening of this compound is presented below.

Caption: A conceptual workflow for the biological evaluation of 2-Methyl-4-(trifluoromethyl)phenol.

Conclusion and Future Directions

2-Methyl-4-(trifluoromethyl)phenol, correctly identified by CAS number 77227-90-8, is a compound with potential for further investigation in medicinal chemistry and materials science. While its fundamental physicochemical properties are documented, a comprehensive understanding of its biological effects is lacking. Future research should focus on:

-

Developing and publishing detailed, optimized synthesis and purification protocols.

-

Acquiring and publishing high-resolution analytical data (NMR, IR, MS) with full assignments.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile, including cytotoxicity, enzyme inhibition, and effects on key cellular signaling pathways.

This foundational work is necessary to unlock the full potential of 2-Methyl-4-(trifluoromethyl)phenol for researchers and drug development professionals.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data pertinent to the structure elucidation of 2-Methyl-4-(trifluoromethoxy)phenol. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical research and development.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethoxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and lipophilicity. Accurate structure elucidation is the foundational step in the characterization and subsequent development of this compound. This document outlines the expected spectroscopic characteristics and the experimental protocols for their determination.

Predicted Physicochemical Properties

A summary of the key identifiers and predicted properties for this compound is provided below.

| Property | Value |

| CAS Number | 129676-67-1 |

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| Predicted pKa | 9.70 ± 0.18[1] |

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by data from structurally related compounds.

3.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.05 | d | 1H | H-6 |

| ~ 6.95 | dd | 1H | H-5 |

| ~ 6.90 | d | 1H | H-3 |

| ~ 5.50 | s (broad) | 1H | -OH |

| ~ 2.25 | s | 3H | -CH₃ |

3.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-1 (C-OH) |

| ~ 144.0 | C-4 (C-OCF₃) |

| ~ 128.0 | C-2 (C-CH₃) |

| ~ 122.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~ 121.0 | C-6 |

| ~ 118.0 | C-5 |

| ~ 116.0 | C-3 |

| ~ 16.0 | -CH₃ |

3.3. Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch, C-F stretch |

3.4. Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 177 | Moderate | [M - CH₃]⁺ |

| 123 | Moderate | [M - CF₃]⁺ |

| 95 | High | [M - OCF₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.

-

Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.

-

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small drop of liquid this compound or a few crystals of the solid compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

4.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

-

Data Acquisition:

-

Use an electron energy of 70 eV for ionization.

-

Scan a mass range from m/z 40 to 400.

-

The ion source temperature should be maintained at 200 °C.

-

Visualizations

5.1. Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the spectroscopic structure elucidation of a small molecule.

5.2. Putative Signaling Pathway

Based on the known biological activities of structurally related phenolic and fluorinated compounds, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the NF-κB signaling cascade.

Caption: Putative inhibition of the NF-κB inflammatory pathway.

References

A Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic approach, and the strategic importance of the trifluoromethoxy moiety in drug design.

Chemical Identity and Properties

This compound is an aromatic compound characterized by a phenol ring substituted with a methyl group at the ortho position and a trifluoromethoxy group at the para position relative to the hydroxyl group.

IUPAC Name: this compound

Synonyms:

-

Phenol, 2-methyl-4-(trifluoromethoxy)-

-

4-(Trifluoromethoxy)-o-cresol

-

2-Hydroxy-5-(trifluoromethoxy)toluene

Physicochemical Data

The following table summarizes key quantitative data for this compound. Please note that some properties are predicted values based on computational models.

| Property | Value | Source |

| CAS Number | 129676-67-1 | ChemicalBook |

| Molecular Formula | C₈H₇F₃O₂ | ChemicalBook |

| Molecular Weight | 192.14 g/mol | ChemicalBook |

| Boiling Point | 203.4 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis of Substituted Phenols

Conceptual Experimental Protocol: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline

This protocol outlines a plausible synthetic route starting from 2-methyl-4-(trifluoromethoxy)aniline.

Step 1: Diazotization

-

An ice-cold solution of 2-methyl-4-(trifluoromethoxy)aniline is prepared in an aqueous solution of a strong mineral acid, such as sulfuric acid.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature at 0-5°C.

-

The reaction mixture is stirred for a period at this temperature to ensure the complete formation of the diazonium salt. Urea can be added to quench any excess nitrous acid.[2]

Step 2: Hydrolysis

-

The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.[2]

-

The mixture is refluxed for a period to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Upon cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

Step 3: Purification

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified using techniques such as column chromatography on silica gel.[2]

Caption: A conceptual workflow for the synthesis of substituted phenols.

Role in Drug Discovery and Development

Specific signaling pathways for this compound are not well-documented. However, the incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[3][4]

The trifluoromethoxy group offers a unique combination of properties:

-

Enhanced Lipophilicity: It increases the molecule's ability to pass through cell membranes, which can improve absorption and distribution within the body.[3][5]

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by enzymes in the body.[4][5] This can lead to a longer drug half-life.[3]

-

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring, which can modulate the molecule's binding affinity to its biological target, often increasing potency.[3][5]

-

Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a compound's steric and electronic profile to optimize its pharmacological activity.

These characteristics make compounds containing the trifluoromethoxy group, such as this compound, valuable intermediates for the synthesis of new chemical entities (NCEs) in the pharmaceutical and agrochemical industries.[6]

Caption: The strategic role of the trifluoromethoxy group in drug development.

References

- 1. General synthesis of phenols_Chemicalbook [chemicalbook.com]

- 2. 2,4-Bis-trifluoromethyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

"2-Methyl-4-(trifluoromethoxy)phenol" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 77227-90-8 | Molecular Formula: C₈H₇F₃O₂ | Molecular Weight: 192.14 g/mol

Foreword

This technical guide provides a comprehensive overview of the material safety data, chemical and physical properties, and handling protocols for 2-Methyl-4-(trifluoromethoxy)phenol. The information is intended for professionals in research, scientific, and drug development fields. This document synthesizes available data to ensure safe handling and informed use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 77227-90-8 | - |

| Molecular Formula | C₈H₇F₃O₂ | - |

| Molecular Weight | 192.14 g/mol | - |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | Likely soluble in organic solvents. |

| Storage Temperature | 2-8°C or -10°C | --INVALID-LINK--, --INVALID-LINK-- |

Section 2: Material Safety Data Sheet (MSDS) Summary

The following safety information is compiled from available safety data sheets for 2-Methyl-4-(trifluoromethyl)phenol.

2.1 Hazard Identification

This compound is classified as hazardous. The GHS hazard statements indicate significant health risks upon exposure.

Signal Word: Danger [1]

GHS Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: GHS Precautionary Statements for this compound

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P310 | Immediately call a POISON CENTER/doctor.[1] |

| P330 | Rinse mouth.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P362 | Take off contaminated clothing and wash before reuse.[1] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

2.2 Toxicological Information

Specific LD50 and LC50 data for this compound are not available in the searched literature. The hazard statements indicate that the substance is harmful if swallowed or inhaled and can cause severe damage to the eyes and skin.

Table 3: Summary of Toxicological Hazards

| Exposure Route | Hazard |

| Oral | Harmful if swallowed. |

| Dermal | Causes skin irritation. |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. |

| Eye Contact | Causes serious eye damage. |

Section 3: Experimental Protocols and Handling

3.1 General Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if inhalation risk is high, use a respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are between 2-8°C or at -10°C in an inert atmosphere.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2 Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

3.3 Synthesis Protocol (General)

Below is a conceptual workflow for such a synthesis. This is a generalized representation and has not been experimentally validated for this specific compound.

Caption: Conceptual workflow for the synthesis of this compound.

Section 4: Logical Relationships in Safe Handling

The safe handling of this compound involves a logical progression from hazard identification to the implementation of control measures and emergency preparedness.

Caption: Logical workflow for the safe handling of hazardous chemicals.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is not exhaustive and should be used as a guide in conjunction with other resources and professional judgment. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

The Rising Profile of Trifluoromethoxy-Substituted Phenols in Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

A deep dive into the synthesis, biological evaluation, and mechanisms of action of trifluoromethoxy-substituted phenols reveals their significant potential in the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this promising class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance the pharmacological properties of parent molecules. When appended to a phenolic scaffold, the trifluoromethoxy group imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly influence a compound's biological activity. This guide explores the multifaceted biological activities of trifluoromethoxy-substituted phenols, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Data Presentation: A Quantitative Overview

The biological potency of trifluoromethoxy-substituted phenols has been demonstrated across various therapeutic areas. The following tables summarize key quantitative data from a selection of studies, providing a comparative look at their efficacy.

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives [1]

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bromo and trifluoromethyl substituted pyrazole (25) | S. aureus (MRSA) | 0.78 |

| Bromo and trifluoromethyl substituted pyrazole (25) | S. epidermidis | 1.56 |

| Bromo and trifluoromethyl substituted pyrazole (25) | E. faecium | 0.78 |

| Trifluoromethyl-substituted pyrazole (13) | S. aureus (MRSA) | 3.12 |

| Dichloro-substituted pyrazole (18) | S. aureus (MRSA) | 0.78–1.56 |

| Phenoxy-substituted pyrazole (6) | S. aureus (MRSA) | 1.56–3.12 |

| Phenoxy-substituted pyrazole (6) | E. faecalis | 3.12 |

| Phenoxy-substituted pyrazole (6) | E. faecium | 1.56 |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine and Isoxazole Derivatives [2][3]

| Compound | Cancer Cell Line | IC50 Value (µM) |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanotic Melanoma (A375) | 24.4 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Amelanotic Melanoma (C32) | 24.4 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Breast Cancer (MCF-7) | 2.63 |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | Breast Cancer (MCF-7) | 3.09 |

Table 3: Anti-inflammatory Activity of an Ortho-Trifluoromethoxy-Substituted Curcumin Derivative

| Compound | Assay | Cell Line | Key Findings |

| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | NO Production Inhibition | RAW 264.7 Macrophages | Significantly inhibited LPS-induced nitric oxide production. |

| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | Cytokine Expression | RAW 264.7 Macrophages | Reduced the expression of pro-inflammatory cytokines. |

| 3,5-bis((E)-2-(trifluoromethoxy)benzylidene)piperidin-4-one | NF-κB Translocation | RAW 264.7 Macrophages | Inhibited the nuclear translocation of NF-κB. |

Experimental Protocols: Methodologies for Biological Evaluation

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the biological activity of trifluoromethoxy-substituted phenols.

Synthesis of Trifluoromethoxy-Substituted Phenols

A common method for the synthesis of aryl trifluoromethyl ethers from phenols involves a two-step process of xanthalation followed by O-trifluoromethylation.[5][6]

Step 1: Xanthate Formation

-

To a solution of the starting phenol (1.0 equiv) in acetonitrile (MeCN), add a mild base (1.1 equiv).

-

Add an imidazolium or benzimidazolium methylthiocarbonothioyl salt (1.0 equiv) to the mixture.

-

Stir the reaction at room temperature until the phenol is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water, followed by purification of the organic layer to yield the corresponding aryl xanthate.

Step 2: O-Trifluoromethylation

-

The synthesized aryl xanthate is dissolved in a suitable solvent, such as 1,2-dichloroethane.

-

XtalFluor-E (3-5 equiv) and either trichloroisocyanuric acid (TCCA) (1 equiv) with water (1 equiv) or N-fluorobenzenesulfonimide (NFSI) (3 equiv) are added to the solution.

-

The reaction mixture is heated to 80°C for 3 to 48 hours, with progress monitored by TLC or GC-MS.

-

After cooling, the reaction is quenched and worked up. The crude product is then purified by column chromatography to afford the desired aryl trifluoromethyl ether.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination[7][8][9]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth only (negative control) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity[4][10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

Anti-inflammatory Activity Assessment in Macrophage Cells[14][15]

This protocol describes the assessment of the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 24-well plate. After reaching confluency, the cells are pre-treated with various concentrations of the test compound for 4 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 12-24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB and MAPKs) by Western blotting.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethoxy-substituted phenols are often mediated through their interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the implicated pathways and a typical experimental workflow.

Conclusion

Trifluoromethoxy-substituted phenols represent a highly promising class of compounds with diverse and potent biological activities. Their enhanced metabolic stability and lipophilicity, conferred by the -OCF3 group, make them attractive candidates for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective drugs for a range of diseases.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, commercial availability, and safety information. While specific experimental protocols and established biological pathways for this exact molecule are not extensively documented in publicly available literature, this guide presents synthesis strategies and potential biological activities based on closely related analogs. The inclusion of the trifluoromethoxy group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a valuable building block for novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 129676-67-1, is a substituted phenol featuring a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 129676-67-1 | [1][2] |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Boiling Point | 203.4±35.0 °C (Predicted) | [1] |

| Density | 1.329±0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.70±0.18 (Predicted) | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Commercial Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities may vary by supplier.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | Inquire |

| BLD Pharm | ≥98% | Inquire |

| CymitQuimica | 98% | Inquire |

| 2a biotech | - | Inquire |

| ChemicalBook | - | Inquire |

| Fluorochem | - | Inquire |

Synthesis and Experimental Protocols

General Synthesis of Substituted Phenols

A common method for the synthesis of substituted phenols is through electrophilic aromatic substitution on a phenol starting material. For instance, the Friedel-Crafts alkylation of a fluorophenol can be employed to introduce alkyl groups at specific positions. The hydroxyl group of the phenol is a strong ortho-, para- director, which can be used to control the regioselectivity of the reaction.

A plausible synthetic route to this compound could involve the introduction of the methyl group onto a 4-(trifluoromethoxy)phenol backbone or the trifluoromethoxylation of 2-methylphenol.

Illustrative Experimental Workflow for a Related Friedel-Crafts Alkylation:

Potential Biological Activity and Applications in Drug Discovery

The incorporation of trifluoromethoxy (-OCF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The -OCF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved binding affinity and efficacy.

While no specific biological activities for this compound have been reported, phenols and their derivatives are known to exhibit a wide range of biological effects, including antimicrobial and antioxidant activities. The combination of the phenolic hydroxyl group, the methyl group, and the trifluoromethoxy group in this molecule suggests it could be a valuable scaffold for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement (Hypothetical):

Given that some phenolic compounds exhibit anti-inflammatory properties, a hypothetical involvement in inflammatory signaling pathways could be explored. For example, many anti-inflammatory agents act by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating transcription factors like NF-κB.

Safety Information

Based on available safety data for this compound, the following hazard and precautionary statements have been identified:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up).[1]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a commercially available fluorinated building block with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a promising candidate for the development of novel molecules with enhanced biological and physical properties. This guide provides a starting point for researchers by summarizing the known properties and suggesting potential avenues for synthesis and biological evaluation based on related compounds. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound.

References

"2-Methyl-4-(trifluoromethoxy)phenol" price and availability for research

Notice to the Reader: Extensive research for "2-Methyl-4-(trifluoromethoxy)phenol" has revealed a significant scarcity of publicly available data. This compound is not listed in the catalogs of major chemical suppliers with available pricing and stock information for research purposes. Furthermore, there is a lack of scientific literature detailing its synthesis, biological activity, or use in experimental protocols. Therefore, the creation of a comprehensive technical guide with detailed experimental procedures and signaling pathways, as originally requested, is not feasible at this time.

It is crucial to distinguish between the requested compound, this compound (with an -OCF₃ group), and its more researched isomer, 2-Methyl-4-(trifluoromethyl)phenol (with a -CF₃ group). The presence of an oxygen atom in the trifluoromethoxy group significantly alters the electronic and steric properties of the molecule compared to the trifluoromethyl group, leading to different chemical and biological characteristics.

This compound: Current Status

Due to the absence of published research, no information can be provided on its biological activity, potential applications in drug development, or any associated signaling pathways.

Alternative Compound: 2-Methyl-4-(trifluoromethyl)phenol

As a potential alternative for research consideration, this section provides information on the isomeric compound, 2-Methyl-4-(trifluoromethyl)phenol (CAS Number: 77227-90-8). This compound is more readily available from various chemical suppliers.

Price and Availability

The price and availability of 2-Methyl-4-(trifluoromethyl)phenol can vary between suppliers and are dependent on the desired quantity and purity. Researchers are advised to consult the websites of chemical suppliers for current pricing. The following table summarizes general availability from select suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 96% | Inquire for sizes | Sign-in required for pricing.[1] |

| Frontier Specialty Chemicals | High Purity | Bulk and smaller sizes available upon request. | - |

| BenchChem | High Purity | Available for research applications. | Serves as a building block in synthetic organic chemistry.[2] |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 77227-90-8 | [1][2][3] |

| Molecular Formula | C₈H₇F₃O | - |

| Molecular Weight | 176.14 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Applications in Research

2-Methyl-4-(trifluoromethyl)phenol primarily serves as a versatile building block in synthetic organic chemistry.[2] The trifluoromethyl group is a key structural motif in many pharmaceutical and agrochemical compounds due to its ability to enhance properties such as:

-

Lipophilicity: Improving membrane permeability and absorption.

-

Metabolic Stability: Blocking metabolic oxidation at the site of fluorination.

-

Binding Affinity: Altering the electronic nature of the molecule to enhance interactions with biological targets.[2]

This compound is of interest in environmental chemistry for studying the fate and stability of fluorinated compounds, which are transformation products of some pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically utilizing 2-Methyl-4-(trifluoromethyl)phenol are not widely published. However, general synthesis methods for related trifluoromethyl-substituted phenols can be found in the patent literature. These typically involve multi-step reactions starting from precursors like 3,4-dichlorobenzotrifluoride or involving the modification of other substituted phenols.[4]

A general workflow for a potential application of a phenolic compound in drug discovery is outlined below.

Signaling Pathways

There is currently no published research that directly links 2-Methyl-4-(trifluoromethyl)phenol to specific biological signaling pathways. Research on other phenolic compounds suggests a wide range of potential biological activities, including antimicrobial and antioxidant effects, which are often mediated through mechanisms like the disruption of cell membranes or the scavenging of reactive oxygen species.[5] However, these are general properties of the phenol class and have not been specifically demonstrated for this compound.

Conclusion

While a comprehensive technical guide for "this compound" cannot be provided due to a lack of available data, this document has summarized the current state of knowledge. For researchers in need of a compound with similar structural features, the more readily available isomer, "2-Methyl-4-(trifluoromethyl)phenol," may serve as a potential starting point for investigation. It is imperative for researchers to verify the specific properties and activities of any compound through their own experimental work.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methyl-4-(trifluoromethyl)phenol|CAS 77227-90-8 [benchchem.com]

- 3. 2-Methyl-4-(trifluoromethyl)phenol | [frontierspecialtychemicals.com]

- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2-Methyl-4-(trifluoromethoxy)phenol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-Methyl-4-(trifluoromethoxy)phenol is a versatile chemical intermediate that holds significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structure combines the advantageous electronic properties of the trifluoromethoxy group with a reactive phenol and a methyl-substituted aromatic ring, offering multiple avenues for synthetic elaboration. These notes provide an overview of the potential applications of this compound in pharmaceutical synthesis, with a focus on the development of anti-inflammatory agents, and include a detailed, representative experimental protocol.

Key Attributes of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group imparts several desirable properties to drug molecules:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

-

Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its absorption and distribution.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.

Application in the Synthesis of a Potential Anti-inflammatory Agent

While specific pharmaceuticals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. Based on the known synthesis of diaryl ether and biaryl compounds with anti-inflammatory properties, a plausible application of this compound is in the synthesis of inhibitors of enzymes such as Cyclooxygenase-2 (COX-2). The following sections detail a representative synthesis of a diaryl ether, a common scaffold in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Ether Derivative via Williamson Ether Synthesis

This protocol describes a representative synthesis of a diaryl ether from this compound and a substituted aryl halide. This reaction is a modified Williamson ether synthesis, a fundamental and widely used method for forming ether linkages.

Reaction Scheme:

Materials:

-

This compound

-

4-Fluoronitrobenzene (as a representative aryl halide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (5 mL per mmol of phenol).

-

Addition of Aryl Halide: To the stirred suspension, add 4-fluoronitrobenzene (1.1 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (20 mL per mL of DMF).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure diaryl ether product.

Quantitative Data (Representative):

The following table summarizes representative quantitative data for the synthesis of a diaryl ether derivative. Actual results may vary depending on the specific substrates and reaction conditions.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g |

| 4-Fluoronitrobenzene | 0.8 g |

| Potassium Carbonate | 1.1 g |

| Product | |

| Theoretical Yield | 1.6 g |

| Actual Yield | 1.3 g (81%) |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow for Diaryl Ether Synthesis

References

Application of "2-Methyl-4-(trifluoromethoxy)phenol" in agrochemical development

For Researchers, Scientists, and Drug Development Professionals

Application Notes

"2-Methyl-4-(trifluoromethoxy)phenol" is a crucial building block in the synthesis of advanced agrochemicals. The presence of both a methyl group and a trifluoromethoxy group on the phenol ring imparts unique physicochemical properties to derivative molecules, enhancing their biological activity and metabolic stability.[1] The trifluoromethoxy group, in particular, is known to increase lipophilicity and binding affinity to target enzymes, making it a valuable moiety in the design of potent herbicides, fungicides, and insecticides.[2]

This document outlines the application of "this compound" as an intermediate in the development of novel agrochemicals, with a focus on a promising class of herbicides: 2-phenylpyridine derivatives that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

Key Applications:

-

Intermediate for Herbicide Synthesis: "this compound" is a key precursor for the synthesis of 2-phenylpyridine-based herbicides. These herbicides have demonstrated high efficacy against a broad spectrum of weeds.

-

Intermediate for Fungicide and Insecticide Development: The structural motif of "this compound" can be incorporated into novel fungicides, particularly strobilurin analogues, and insecticides. The trifluoromethoxy group can enhance the potency and spectrum of activity of these compounds.[3][4]

Featured Application: Synthesis of 2-Phenylpyridine Herbicides

Recent research has highlighted the potential of 2-phenylpyridine derivatives containing a trifluoromethoxy moiety as potent herbicides.[5] These compounds act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.

One such derivative, 3-Chloro-2-(2-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine, has been synthesized and shows significant herbicidal activity.[5] The synthesis utilizes a key intermediate derived from a "2-Methyl-4-hydroxyphenyl" structure, demonstrating the utility of "this compound" in accessing this class of compounds.

Quantitative Data: Herbicidal Activity of a Representative 2-Phenylpyridine Derivative

The following table summarizes the herbicidal activity of compound 7a (a close analog of the derivative of "this compound", where the trifluoromethoxy group is on the benzyl ether part) against various weeds and its inhibitory effect on the PPO enzyme from Nicotiana tabacum (NtPPO).[5]

| Compound/Parameter | Abutilon theophrasti (Velvetleaf) | Amaranthus retroflexus (Redroot Pigweed) | Eclipta prostrata (False Daisy) | Digitaria sanguinalis (Large Crabgrass) | Setaria viridis (Green Foxtail) | NtPPO Inhibition |

| Compound 7a | ||||||

| ED₅₀ (g a.i./hm²) | 13.32 | 5.48 | >37.5 | >37.5 | >37.5 | |

| IC₅₀ (nM) | 9.4 | |||||

| Fomesafen (Commercial Standard) | ||||||

| ED₅₀ (g a.i./hm²) | 36.39 | 10.09 | - | - | - | |

| IC₅₀ (nM) | 110.5 |

ED₅₀: The dose required to cause a 50% reduction in plant growth. IC₅₀: The concentration required to inhibit 50% of the enzyme's activity. a.i./hm²: active ingredient per hectare.

Experimental Protocols

Synthesis of a 2-Phenylpyridine Herbicide Intermediate

This protocol describes a synthetic route analogous to the one used for preparing the herbicidal 2-phenylpyridine derivatives, illustrating how "this compound" can be utilized.

Objective: To synthesize a key intermediate, a substituted 2-phenylpyridine, which can be further elaborated into a potent herbicide.

Reaction Scheme:

Caption: Synthetic pathway for a 2-phenylpyridine herbicide.

Materials:

-

2-Methyl-4-(trifluoromethoxy)phenylboronic acid (derived from this compound)

-

3-Chloro-2-bromo-5-(trifluoromethyl)pyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure (Suzuki Coupling):

-

To a reaction flask, add 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyridine intermediate.

Bioassay for Herbicidal Activity (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.

Caption: Workflow for post-emergence herbicidal activity bioassay.

Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

-

Pots with a suitable soil mixture

-

Test compound

-

Acetone

-

Tween-80

-

Deionized water

-

Spray bottle or automated sprayer

-

Controlled environment greenhouse

Procedure:

-

Sow the seeds of the target weed species in pots and cultivate them in a greenhouse until they reach the 2-3 leaf stage.

-

Prepare a stock solution of the test compound by dissolving it in a small amount of acetone.

-

Prepare a series of spray solutions by diluting the stock solution with deionized water containing 0.1% Tween-80 to achieve the desired concentrations.

-

Spray the weed seedlings uniformly with the test solutions until the foliage is wet. A control group should be sprayed with the water/acetone/Tween-80 solution without the test compound.

-

Return the treated plants to the greenhouse and maintain them under controlled conditions (e.g., 25°C, 14-hour photoperiod) for 14 days.

-

After 14 days, assess the herbicidal effect by visually rating the plant injury and by measuring the fresh weight of the aerial parts of the plants.

-

Calculate the percentage of growth inhibition relative to the control group.

-

Determine the ED₅₀ value by probit analysis of the dose-response data.

Mechanism of Action: PPO Inhibition

The herbicidal activity of the 2-phenylpyridine derivatives synthesized from "this compound" is attributed to the inhibition of the Protoporphyrinogen Oxidase (PPO) enzyme.

Caption: PPO inhibition by 2-phenylpyridine herbicides.

This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light and oxygen, this accumulated substrate leads to the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately resulting in the death of the plant. The high efficacy of these herbicides is due to the strong binding of the inhibitor to the active site of the PPO enzyme.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Methyl-4-(trifluoromethoxy)phenol in Kinase Inhibitor Synthesis: A Review of Current Applications

For researchers, scientists, and drug development professionals, understanding the utility of specific chemical scaffolds is paramount in the design of novel therapeutics. This document explores the application of 2-Methyl-4-(trifluoromethoxy)phenol in the synthesis of kinase inhibitors, providing an overview of its potential role based on the established importance of its constituent functional groups in medicinal chemistry.

While a direct synthetic route from this compound to a commercially available or late-stage clinical kinase inhibitor is not prominently documented in publicly available literature, the structural motifs it contains—a phenol ring, a methyl group, and a trifluoromethoxy group—are of significant interest in the development of these targeted therapies. The trifluoromethoxy group, in particular, is recognized for its ability to enhance key drug-like properties.

The Significance of the Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy (-OCF₃) group is often employed by medicinal chemists to improve the metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups and modulate the binding affinity of a molecule to its target protein. These characteristics make it a valuable addition to scaffolds aimed at inhibiting kinases, a class of enzymes frequently implicated in cancer and other diseases.

Potential Synthetic Pathways and Applications

Although a specific kinase inhibitor originating from this compound has not been identified in the reviewed literature, we can postulate its potential application as a key intermediate in multi-step synthetic sequences. The phenolic hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or coupling reactions, to build more complex molecular architectures.

Below is a conceptual workflow illustrating how a substituted phenol like this compound could be incorporated into a kinase inhibitor synthesis pipeline.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Signaling Pathways of Interest

Kinase inhibitors are designed to interfere with specific signaling pathways that are often dysregulated in disease states. The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical cascades in cancer cell proliferation and survival, and are common targets for kinase inhibitor drugs. The diagram below illustrates a simplified overview of these interconnected pathways.

Caption: Key oncogenic signaling pathways targeted by kinase inhibitors.

Conclusion

High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoromethylphenols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of trifluoromethylphenols using High-Performance Liquid Chromatography (HPLC). Trifluoromethylphenols are crucial intermediates and target molecules in the pharmaceutical and agrochemical industries. Accurate and robust analytical methods are therefore essential for their characterization, quantification, and quality control.

Introduction

Trifluoromethylphenols (TFMPs) are aromatic compounds containing both a hydroxyl and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the phenol, affecting its acidity, lipophilicity, and metabolic stability. Consequently, precise analytical methodologies are required to separate and quantify TFMP isomers and related derivatives. This application note focuses on reverse-phase HPLC (RP-HPLC) with UV detection, a widely used, reliable, and accessible technique for this purpose.

Chromatographic Conditions and Data

Effective separation of trifluoromethylphenol isomers can be achieved using both traditional C18 and specialized pentafluorophenyl (PFP) stationary phases. PFP columns, in particular, can offer enhanced selectivity for halogenated compounds and positional isomers due to unique dipole-dipole, π-π, and hydrophobic interactions.[1][2][3]

The following tables summarize typical chromatographic conditions and illustrative quantitative data for the analysis of trifluoromethylphenols.

Table 1: HPLC Method Parameters for Trifluoromethylphenol Analysis

| Parameter | Condition 1: C18 Column | Condition 2: PFP Column |

| HPLC System | HPLC with pump, autosampler, column oven, UV-Vis detector[4] | HPLC with pump, autosampler, column oven, UV-Vis detector |

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[4] | Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid[4][6] | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (MeCN)[4][6] | Acetonitrile (MeCN) |

| Gradient Program | See Table 2 | See Table 3 |

| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |

| Column Temperature | 30 °C[4] | 35 °C |

| Injection Volume | 10 µL[4] | 10 µL |

| Detection | UV at 275 nm | UV at 275 nm |

Table 2: Illustrative Gradient Elution Program for C18 Column [4]

| Time (minutes) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 20.0 | 30 | 70 |

| 22.0 | 70 | 30 |

| 30.0 | 70 | 30 |

Table 3: Illustrative Gradient Elution Program for PFP Column

| Time (minutes) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 80 | 20 |

| 12.0 | 40 | 60 |

| 17.0 | 40 | 60 |

| 19.0 | 80 | 20 |

| 25.0 | 80 | 20 |

Table 4: Illustrative Quantitative Data for Trifluoromethylphenol Isomers

(Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and precise experimental conditions.)[4]

| Compound | Expected Elution Order (C18) | Retention Time (min) (Illustrative) | Tailing Factor (Illustrative) | Theoretical Plates (Illustrative) |

| 4-Trifluoromethylphenol | 1 | 9.8 | 1.2 | 14000 |

| 2-Trifluoromethylphenol | 2 | 11.2 | 1.1 | 15500 |

| 3-Trifluoromethylphenol | 3 | 12.5 | 1.1 | 15000 |

Experimental Protocols

Reagents and Materials

-

Trifluoromethylphenol standards (2-, 3-, and 4-isomers)

-

Acetonitrile (HPLC grade)[4]

-

Water (HPLC grade or ultrapure)[4]

-

Methanol (for cleaning, optional)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each trifluoromethylphenol isomer standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile for the C18 method). These solutions should cover the expected concentration range of the samples to be analyzed and will be used to construct a calibration curve.

Sample Preparation

-